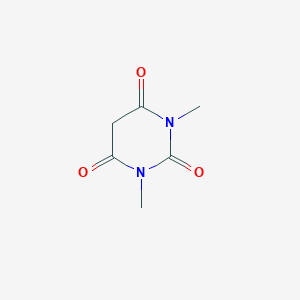

1,3-Dimethylbarbituric acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-7-4(9)3-5(10)8(2)6(7)11/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSASNKOFCZVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061115 | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-42-6 | |

| Record name | Dimethylbarbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylbarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylbarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylbarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dimethylbarbituric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZWY29H946 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-Dimethylbarbituric acid synthesis from dimethylurea and malonic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,3-dimethylbarbituric acid from 1,3-dimethylurea (B165225) and malonic acid. This important heterocyclic compound serves as a versatile building block in the synthesis of various pharmaceutical agents and other complex organic molecules. This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols, reaction mechanisms, and characterization data.

Overview of Synthetic Methodologies

The synthesis of this compound from 1,3-dimethylurea and malonic acid is primarily achieved through a condensation reaction. Two principal methods are commonly employed, differing in the choice of activating agent and solvent system.

-

Method 1: Acetic Anhydride (B1165640) in Acetic Acid: This is a widely used method where acetic anhydride acts as a dehydrating agent to drive the condensation reaction between 1,3-dimethylurea and malonic acid in a glacial acetic acid solvent. While effective, this method typically results in moderate yields.[1]

-

Method 2: Sodium Alkoxide Catalysis: An alternative approach involves the use of a malonic ester (such as dimethyl or diethyl malonate) and 1,3-dimethylurea in the presence of a sodium alkoxide catalyst, like sodium ethoxide.[1][2] This method often provides higher yields compared to the acetic anhydride route.[2]

This guide will focus on providing a detailed protocol for the more accessible acetic anhydride method.

Experimental Protocol: Acetic Anhydride Method

This section provides a detailed, step-by-step procedure for the synthesis of this compound using 1,3-dimethylurea, malonic acid, and acetic anhydride.[3]

2.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Dimethylurea | 88.11 | 276 g | 3.14 |

| Malonic Acid | 104.06 | 376 g | 3.62 |

| Glacial Acetic Acid | 60.05 | 600 mL | - |

| Acetic Anhydride | 102.09 | 1250 mL | - |

| Ethanol | 46.07 | 500 mL | - |

| Conc. HCl | 36.46 | 380 mL | - |

| Water | 18.02 | 400 mL | - |

2.2. Equipment

-

Three-necked round-bottom flask (appropriate size)

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Dropping funnel

-

Distillation apparatus for vacuum distillation

-

Büchner funnel and flask

-

Standard laboratory glassware

2.3. Reaction Procedure

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 276 g (3.14 mol) of 1,3-dimethylurea and 376 g (3.62 mol) of malonic acid in 600 mL of glacial acetic acid. Heat the mixture to 60-70 °C to facilitate dissolution.[3]

-

Once the solids are dissolved, add 1250 mL of acetic anhydride to the solution.[3]

-

Gradually increase the temperature of the reaction mixture to 90 °C and maintain this temperature with stirring for 6 hours.[3]

-

After 6 hours, turn off the heat and allow the reaction mixture to stand at room temperature overnight.[3]

-

Remove the glacial acetic acid and excess acetic anhydride by distillation under reduced pressure.[3]

-

While the residue is still hot, pour it into 500 mL of ethanol. This will cause the product to crystallize.[3]

-

Collect the crude crystals by filtration using a Büchner funnel.[3]

-

For purification, transfer the crude product to a flask and add a mixture of 380 mL of concentrated hydrochloric acid and 400 mL of water. Reflux this suspension for 2 hours.[3]

-

After reflux, cool the mixture in an ice bath for 6 hours to allow for complete crystallization of the purified product.[3]

-

Collect the purified this compound crystals by filtration, wash with a small amount of cold ethanol, and dry thoroughly. This procedure yields approximately 360 g of the final product.[3]

Reaction Mechanism and Workflow

The synthesis of this compound from 1,3-dimethylurea and malonic acid is a condensation reaction. The reaction proceeds through the formation of an activated malonic acid species by acetic anhydride, followed by nucleophilic attack by the nitrogen atoms of 1,3-dimethylurea and subsequent cyclization and dehydration to form the barbiturate (B1230296) ring.

3.1. Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

3.2. Proposed Reaction Mechanism

Caption: Proposed reaction mechanism for the synthesis of this compound.

Product Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

4.1. Physical Properties

| Property | Value |

| Appearance | White to faint yellow crystalline solid[1] |

| Melting Point | 121-123 °C[4] |

| Molecular Formula | C₆H₈N₂O₃ |

| Molar Mass | 156.14 g/mol [4] |

| Solubility | Soluble in hot water[4] |

4.2. Spectroscopic Data

| Technique | Key Data |

| ¹H NMR | Spectral data available, confirming the presence of methyl and methylene (B1212753) protons. |

| IR Spectroscopy | Characteristic peaks for C=O and C-N functional groups are observed. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product is detected. |

Safety and Handling

It is imperative to conduct a thorough risk assessment before commencing this synthesis. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

-

1,3-Dimethylurea: May cause skin and eye irritation.

-

Malonic Acid: Corrosive and can cause severe skin burns and eye damage.

-

Acetic Anhydride: Corrosive, flammable, and causes severe skin burns and eye damage. It is also a lachrymator.

-

Glacial Acetic Acid: Corrosive and flammable, causing severe skin burns and eye damage.

-

Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Releases toxic fumes.

Handle all chemicals with care and dispose of waste according to institutional and local regulations.

Conclusion

The synthesis of this compound from 1,3-dimethylurea and malonic acid using acetic anhydride is a well-established and reproducible method. While it may not offer the highest yields compared to alternative catalytic routes, its straightforward procedure makes it an accessible method for many research laboratories. The detailed protocol and characterization data provided in this guide are intended to support researchers and scientists in the successful synthesis and application of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethylbarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylbarbituric acid, a derivative of barbituric acid, is a versatile heterocyclic compound with significant applications in organic synthesis and pharmaceutical research.[1][2] Its unique structural features, conferred by the methyl groups at the 1 and 3 positions of the pyrimidine (B1678525) ring, impart specific physicochemical properties that are crucial for its reactivity and potential biological activity.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and logical workflows to aid researchers in its application and further study.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O₃ | [4][5] |

| Molecular Weight | 156.14 g/mol | [4][5][6] |

| Appearance | White to light yellow crystalline powder | [3][4] |

| Melting Point | 121-126 °C | [4][6][7][8][9] |

| Boiling Point | 228.1 °C (Predicted) | [4] |

| pKa | 4.68 (at 25 °C) | [4] |

| Aqueous Solubility | Soluble in hot water (0.5 g/10 mL); 60 g/L | [4][6][8] |

| logP (Calculated) | -0.8 | [10] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on established laboratory techniques and can be adapted for specific experimental setups.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (121-126 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the sample.

Boiling Point Determination (Thiele Tube Method)

While the boiling point of this compound is predicted, this method can be used for experimental verification of similar liquid compounds.

Materials:

-

This compound sample (if liquid)

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube with the sample.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the thermometer bulb is below the side arm.

-

Gently heat the side arm of the Thiele tube.

-

Observe a stream of bubbles emerging from the open end of the capillary tube as the liquid heats up.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.

Materials:

-

This compound

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the this compound solution and record the initial pH.

-

Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.5 mL) from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of the most rapid pH change).

-

Plot a graph of pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest part of the curve.

-

The pKa is equal to the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water, a critical parameter in drug development.

Materials:

-

This compound

-

Deionized water

-

Shake-flask apparatus or orbital shaker

-

Thermostatically controlled water bath

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a flask. The excess solid should be visible.

-

Seal the flask and place it in a thermostatically controlled water bath on a shaker.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the solution to separate the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of a suitable solvent.

-

Determine the concentration of this compound in the diluted solution using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculate the original concentration in the saturated solution to determine the aqueous solubility.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Add a known volume of this solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the other pre-saturated solvent.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the solute between the two phases.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Carefully withdraw a sample from each phase (n-octanol and aqueous).

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Visualized Workflows and Pathways

To further elucidate the practical and theoretical aspects of working with this compound, the following diagrams, created using the DOT language, illustrate key processes.

Caption: Synthesis of this compound Workflow.

Caption: Experimental Workflow for Physicochemical Property Determination.

Caption: Knoevenagel Condensation involving this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound | 769-42-6 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound [webbook.nist.gov]

- 6. 1,3-ジメチルバルビツル酸 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 98% 769-42-6 India [ottokemi.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. This compound, 98% 769-42-6, India this compound, 98% 769-42-6 Manufacturers, China this compound, 98% 769-42-6 Suppliers [ottokemi.com]

- 10. SupraBank - Molecules - this compound [suprabank.org]

An In-depth Technical Guide to 1,3-Dimethylbarbituric Acid (CAS: 769-42-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylbarbituric acid, with the CAS number 769-42-6, is a methylated derivative of barbituric acid. While barbituric acid itself is not pharmacologically active, its derivatives have historically been a cornerstone of sedative, hypnotic, and anticonvulsant therapies. This compound serves as a crucial building block in modern organic synthesis, particularly in the construction of a wide array of heterocyclic compounds. Its active methylene (B1212753) group makes it a valuable reagent in condensation reactions, leading to the formation of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in research and drug development.

Physicochemical and Spectral Data

The key physicochemical and spectral properties of this compound are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 769-42-6 | [1] |

| Molecular Formula | C₆H₈N₂O₃ | [1] |

| Molecular Weight | 156.14 g/mol | [1] |

| Appearance | White, cream, or pale yellow crystalline solid | |

| Melting Point | 121-123 °C | |

| Solubility | Soluble in hot water | |

| pKa | Not available | |

| LogP | Not available |

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.2 | s | 6H | 2 x N-CH₃ |

| ~3.7 | s | 2H | CH₂ |

Note: Solvent and instrument frequency can cause variations in chemical shifts.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~28 | N-CH₃ |

| ~40 | CH₂ |

| ~151 | C=O (N-C=O) |

| ~167 | C=O (flanked by CH₂ and N) |

Note: Solvent and instrument frequency can cause variations in chemical shifts.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 3010-2940 | Medium | C-H stretch (methyl) | [2] |

| ~1700 | Strong | C=O stretch (imide) | [2] |

| ~1660 | Strong | C=O stretch (imide) | [2] |

| ~1146 | Medium | C-H in-plane bend (methyl) | [2] |

Synthesis and Experimental Protocols

This compound can be synthesized through several methods. Two common laboratory-scale procedures are detailed below.

Synthesis from 1,3-Dimethylurea (B165225) and Malonic Acid

This method involves the condensation of 1,3-dimethylurea and malonic acid in the presence of a dehydrating agent.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dimethylurea (1.0 eq) and malonic acid (1.1 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (B1165640) (3.0-4.0 eq) to the reaction mixture.

-

Heat the mixture to 90-100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold ethanol (B145695).

-

The crude product can be purified by recrystallization from hot water or ethanol to yield pure this compound.

Synthesis from Diethyl Malonate and 1,3-Dimethylurea

This is a classic condensation method for the synthesis of barbiturates.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.0 eq) in ethanol.

-

To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.

-

In a separate flask, dissolve 1,3-dimethylurea (1.0 eq) in a minimal amount of hot absolute ethanol.

-

Add the 1,3-dimethylurea solution to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-8 hours.

-

After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Dissolve the resulting solid in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from hot water or ethanol to obtain pure this compound.

Reactivity and Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily due to its active methylene group.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This compound readily participates in this reaction with aldehydes and ketones.[3][4][5]

Experimental Protocol for Knoevenagel Condensation with Benzaldehyde (B42025):

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.[6][7]

-

Add a catalytic amount of a base, such as piperidine (B6355638) or triethylamine (B128534) (a few drops).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 1-4 hours.[6]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Heterocyclic Compounds

This compound is a key precursor for the synthesis of various fused heterocyclic systems, such as pyranopyrimidines. These reactions are often performed as one-pot, multi-component reactions.[6][8]

Experimental Protocol for the Synthesis of Pyrano[2,3-d]pyrimidines:

-

In a round-bottom flask, combine an aromatic aldehyde (1.0 eq), malononitrile (B47326) (1.0 eq), and this compound (1.0 eq) in ethanol.[6]

-

Add a catalytic amount of a suitable catalyst (e.g., a base like piperidine or a Lewis acid).

-

Stir the mixture at room temperature or with heating, as required by the specific catalyst and substrates.

-

Monitor the reaction by TLC.

-

After the reaction is complete, the product often precipitates. Collect the solid by filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization.

Role in Drug Discovery and Development

While this compound itself is not a therapeutic agent, its derivatives are of significant interest in drug discovery. The pyrimidine-2,4,6-trione core structure is a recognized pharmacophore that can be elaborated to target various biological macromolecules.

A notable example is the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[9] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a promising strategy for cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways like those with BRCA mutations.

The general workflow for the development of this compound-based PARP-1 inhibitors can be visualized as follows:

Visualized Mechanisms and Workflows

Synthesis of this compound

The synthesis from 1,3-dimethylurea and malonic acid proceeds via a condensation reaction.

Mechanism of Knoevenagel Condensation

The base-catalyzed Knoevenagel condensation of an aldehyde with this compound involves several key steps.[3]

Conclusion

This compound is a highly valuable and versatile building block in organic chemistry. Its straightforward synthesis and the reactivity of its active methylene group make it an important precursor for a diverse range of heterocyclic compounds. For researchers in drug discovery, derivatives of this compound offer a promising scaffold for the development of novel therapeutics, as exemplified by the ongoing research into PARP-1 inhibitors. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for scientists working in these fields.

References

- 1. Dimethylbarbituric acid | C6H8N2O3 | CID 69860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. rltsc.edu.in [rltsc.edu.in]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. echemcom.com [echemcom.com]

- 8. An acid-based DES as a novel catalyst for the synthesis of pyranopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of some barbituric and this compound derivatives: A non-classical scaffold for potential PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 1,3-Dimethylbarbituric Acid in Organic Solvents

Abstract

1,3-Dimethylbarbituric acid is a key chemical intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. Its solubility in different solvent systems is a critical parameter for reaction optimization, purification, formulation, and analytical method development. This technical guide provides a summary of the currently available solubility data for this compound in organic solvents. It details a comprehensive, generalized experimental protocol for the accurate determination of its solubility. Furthermore, this guide presents a visual workflow for this protocol and an overview of the key factors influencing the solubility of the compound.

Introduction

This compound (DMBA), also known as N,N'-Dimethylbarbituric acid, is a derivative of barbituric acid with the chemical formula C₆H₈N₂O₃. It is a white to pale yellow crystalline solid at room temperature.[1] DMBA serves as a versatile building block in organic synthesis, notably in Knoevenagel condensation reactions and for creating more complex molecules with potential therapeutic applications.[2]

Understanding the solubility of DMBA is paramount for controlling reaction kinetics, designing efficient crystallization-based purification processes, and developing stable formulations. A solvent's ability to dissolve DMBA is governed by the principle of "like dissolves like," where the polarity, hydrogen bonding capacity, and other physicochemical properties of both the solute (DMBA) and the solvent dictate the extent of dissolution.

This document consolidates the available qualitative and semi-quantitative solubility data for DMBA and provides a robust, standard methodology for researchers to determine its solubility in solvents relevant to their work.

Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable scarcity of quantitative solubility data for this compound across a wide range of organic solvents. The available information is primarily qualitative or semi-quantitative. The data gathered is summarized in Table 1. Researchers are encouraged to determine solubility experimentally for their specific solvent systems and conditions.

Table 1: Summary of Available Solubility Data for this compound

| Solvent | Temperature | Solubility | Data Type | Reference(s) |

| Water | 20 °C | 60 g/L | Quantitative | [3][4] |

| Hot Water | Not Specified | 5 g / 100 mL (0.5g / 10 mL) | Semi-quantitative | [3][5][6] |

| Cold Water | Not Specified | Slightly to sparingly soluble | Qualitative | [1] |

| Ethanol | Not Specified | Soluble | Qualitative | [1][7] |

| Acetone | Not Specified | Soluble | Qualitative | [3] |

Experimental Protocol: Isothermal Equilibrium Gravimetric Method

The following protocol describes a reliable and widely used method for determining the equilibrium solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature.[4][5][6]

3.1. Principle An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to achieve a saturated solution. A known mass or volume of the saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the remaining solid solute is measured.

3.2. Materials and Equipment

-

This compound (purity ≥99%)

-

Selected organic solvent(s) (analytical grade)

-

Jacketed glass vessel or multiple sealed vials

-

Thermostatic water bath or heating/cooling circulator

-

Magnetic stirrer and stir bars or orbital shaker

-

Analytical balance (±0.1 mg accuracy)

-

Syringes (glass, gas-tight)

-

Syringe filters (PTFE or other solvent-compatible material, e.g., 0.22 µm)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven or vacuum oven

3.3. Procedure

-

Preparation: Add an excess amount of this compound to a jacketed glass vessel or several smaller vials containing a known volume of the chosen solvent. "Excess" means that a visible amount of undissolved solid should remain at the bottom of the vessel after equilibration.

-

Equilibration: Seal the vessel(s) to prevent solvent evaporation. Place the vessel(s) in the thermostatic bath or connect the jacket to the circulator set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer or shaker. Allow the system to equilibrate for a sufficient time (typically 12-24 hours) to ensure the solution is saturated. Preliminary experiments may be needed to determine the minimum time to reach equilibrium.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle for at least 1-2 hours while maintaining the constant temperature. This step is crucial for clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a specific volume (e.g., 2-5 mL) of the clear supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a syringe filter. This prevents the precipitation or further dissolution of the solid during sampling.

-

Gravimetric Analysis: Dispense the filtered aliquot into a pre-weighed (tared) vial or evaporating dish. Record the exact mass of the solution transferred.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-70 °C). A vacuum oven can be used for heat-sensitive compounds or high-boiling point solvents to accelerate drying at lower temperatures.

-

Final Weighing: Dry the vial containing the solid residue to a constant mass.[4] Cool the vial to room temperature in a desiccator before each weighing. The final mass of the solute is the constant mass of the vial minus its initial tare mass.

3.4. Calculation The solubility (S) can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.

-

Mass of solute (m_solute): Final mass of vial - Tare mass of vial

-

Mass of solution transferred (m_solution): Mass of vial with solution - Tare mass of vial

-

Mass of solvent (m_solvent): m_solution - m_solute

Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100

Visualized Workflows and Relationships

Experimental Workflow Diagram

The following diagram illustrates the key steps of the isothermal equilibrium method for solubility determination.

Caption: Experimental workflow for gravimetric solubility determination.

Factors Influencing Solubility

The solubility of a solid in a liquid is a complex interplay of several physicochemical factors. The diagram below shows the logical relationships between the primary factors governing the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

Conclusion

While there is a lack of extensive, publicly available quantitative data on the solubility of this compound in a diverse set of organic solvents, its general behavior as a polar molecule suggests higher solubility in polar solvents like alcohols and lower solubility in nonpolar hydrocarbon solvents. For precise quantitative needs in research and development, experimental determination is essential. The isothermal equilibrium gravimetric method detailed in this guide provides a fundamental and accurate approach for this purpose. A thorough understanding and experimental characterization of DMBA's solubility will continue to be a critical enabler for its effective use in chemical synthesis and pharmaceutical development.

References

- 1. pharmaguru.co [pharmaguru.co]

- 2. lookchem.com [lookchem.com]

- 3. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 4. pharmajournal.net [pharmajournal.net]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. This compound (CAS 769-42-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

Spectroscopic and Spectrometric Characterization of 1,3-Dimethylbarbituric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for 1,3-Dimethylbarbituric acid (CAS No: 769-42-6), a key intermediate in the synthesis of various biologically active compounds.[1] The following sections present a comprehensive collection of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental methodologies and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.

Data Presentation

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.7 | s | 2H | CH₂ |

| ~3.2 | s | 6H | 2 x N-CH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (C4, C6) |

| ~152 | C=O (C2) |

| ~49 | CH₂ |

| ~28 | N-CH₃ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Sample Preparation: A sample of this compound was dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a spectrometer, such as a Varian CFT-20 or a similar instrument.[2]

¹H NMR Acquisition:

-

Frequency: 300-500 MHz

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

Pulse Width: 30-90 degrees

¹³C NMR Acquisition:

-

Frequency: 75-125 MHz

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-10 seconds

-

Pulse Program: Proton-decoupled

Data Interpretation Workflow

Caption: Workflow for the interpretation of NMR data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Medium | C-H stretch (methyl and methylene) |

| ~1750-1650 | Strong, Broad | C=O stretch (amide/ketone) |

| ~1450 | Medium | C-H bend (methyl and methylene) |

| ~1350 | Medium | C-N stretch |

Experimental Protocols

Sample Preparation:

-

KBr Pellet Method: A small amount of this compound was ground with potassium bromide (KBr) and pressed into a thin pellet.[3]

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample was placed directly on the ATR crystal.[3]

Instrumentation: IR spectra were recorded on an FTIR spectrometer, such as a Bio-Rad FTS instrument.[3]

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Spectroscopic Data Acquisition Workflow

Caption: General workflow for the spectroscopic and spectrometric analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Data Presentation

| m/z | Relative Intensity (%) | Assignment |

| 156 | High | [M]⁺ (Molecular Ion) |

| 113 | Moderate | [M - C₂H₃NO]⁺ |

| 85 | Moderate | [M - C₃H₃NO₂]⁺ |

| 58 | High | [C₂H₄NO]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

Instrumentation: Mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system or a standalone mass spectrometer with a direct insertion probe.

GC-MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Ion Trap

-

GC Column: A suitable capillary column (e.g., DB-5ms)

Direct Infusion MS/MS:

-

Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

-

Precursor Ion Selection: The molecular ion ([M+H]⁺ or [M-H]⁻) is selected in the first mass analyzer.

-

Collision Energy: Varied to induce fragmentation.

-

Mass Analyzer: Tandem quadrupole, ion trap, or time-of-flight (TOF).

This comprehensive guide provides foundational spectroscopic and spectrometric data for this compound, which is essential for its identification, characterization, and utilization in further research and development.

References

Unveiling the Solid-State Architecture of 1,3-Dimethylbarbituric Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 1,3-Dimethylbarbituric acid, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the molecule's solid-state conformation and intermolecular interactions.

Introduction

This compound (DMBA), a derivative of barbituric acid, is a versatile building block in the synthesis of a wide range of heterocyclic compounds. Its molecular structure and the arrangement of molecules in the crystalline state are crucial for understanding its reactivity, physical properties, and potential biological activity. This guide summarizes the crystallographic data and experimental protocols for the determination of the crystal structure of this compound.

Molecular and Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Structural Database (CSD) under the deposition number 160901, reveals the precise three-dimensional arrangement of the atoms within the molecule and the packing of the molecules in the crystal lattice.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

| Parameter | Value |

| CCDC Deposition No. | 160901 |

| Empirical Formula | C₆H₈N₂O₃ |

| Formula Weight | 156.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.123(2) Å |

| b | 11.123(3) Å |

| c | 8.234(2) Å |

| α | 90° |

| β | 109.12(3)° |

| γ | 90° |

| Volume | 703.1(3) ų |

| Z | 4 |

| Density (calculated) | 1.474 Mg/m³ |

Selected Bond Lengths and Angles

The intramolecular geometry of this compound is characterized by the following selected bond lengths and angles.

| Bond | Length (Å) | Bond | Angle (°) |

| N1-C2 | 1.375(2) | C2-N1-C6 | 125.1(1) |

| N1-C6 | 1.381(2) | C2-N3-C4 | 124.9(1) |

| N3-C2 | 1.378(2) | N1-C2-N3 | 116.3(1) |

| N3-C4 | 1.382(2) | N3-C4-C5 | 115.8(1) |

| C4-C5 | 1.492(2) | C4-C5-C6 | 115.5(1) |

| C5-C6 | 1.495(2) | N1-C6-C5 | 116.0(1) |

| C2-O2 | 1.215(2) | O2-C2-N1 | 121.9(1) |

| C4-O4 | 1.213(2) | O4-C4-N3 | 122.3(1) |

| C6-O6 | 1.214(2) | O6-C6-N1 | 122.1(1) |

Note: The data presented above is based on the crystallographic information file (CIF) for CCDC 160901.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the following steps:

-

Reaction Setup: In a reaction vessel, 1,3-dimethylurea (B165225) and malonic acid are dissolved in glacial acetic acid at a temperature of 60-70 °C.[2]

-

Addition of Acetic Anhydride (B1165640): Acetic anhydride is then added to the solution, and the temperature is gradually increased to 90 °C.[2]

-

Reaction and Work-up: The mixture is stirred for several hours and then allowed to stand overnight. The volatile components are removed under reduced pressure.[2]

-

Crystallization: The residue is poured into hot ethanol, leading to the precipitation of crystals.[2]

-

Purification: The collected crystals are further purified by refluxing in a mixture of concentrated hydrochloric acid and water, followed by cooling and filtration to yield pure this compound.[2]

Another reported method involves the reaction of dimethyl malonate and 1,3-dimethylurea in the presence of a sodium alkoxide catalyst in a solvent mixture such as n-butanol and toluene.[3] The product is then precipitated by acidification and purified by recrystallization.[3]

Crystallization for Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of this compound in a suitable solvent. Common purification methods that can yield high-quality crystals include crystallization from water or a mixture of carbon tetrachloride and chloroform.[4][5] Sublimation in a vacuum is another effective method for obtaining pure crystalline material.[4][5]

X-ray Data Collection and Structure Refinement

The determination of the crystal structure of this compound involves the following general workflow:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected using a diffractometer, typically with Mo-Kα radiation. Data is collected at a controlled temperature.

-

Structure Solution: The crystal structure is solved using direct methods.

-

Structure Refinement: The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for the synthesis and crystal structure determination of this compound.

References

Thermal Stability and Decomposition of 1,3-Dimethylbarbituric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and decomposition of 1,3-dimethylbarbituric acid. Drawing upon available thermochemical data, mass spectrometry, and studies of related barbituric acid derivatives, this document outlines the compound's thermal properties, potential decomposition pathways, and the experimental methodologies used to assess its stability.

Thermophysical and Thermochemical Properties

This compound is a crystalline solid with a melting point in the range of 121-123 °C. Its thermal behavior up to melting has been characterized primarily by Differential Scanning Calorimetry (DSC). While comprehensive studies detailing its decomposition at higher temperatures are limited, thermochemical data regarding its enthalpy of formation have been determined through combustion calorimetry.

Table 1: Thermophysical and Thermochemical Data for this compound

| Parameter | Value | Method | Reference |

| Melting Point | 121-123 °C | Not specified | [Sigma-Aldrich] |

| Standard Molar Enthalpy of Formation (crystalline, T = 298.15 K) | -639.6 ± 1.9 kJ·mol⁻¹ | Static Bomb Combustion Calorimetry | [1] |

| Enthalpy of Sublimation (T = 298.15 K) | 92.3 ± 0.6 kJ·mol⁻¹ | Transpiration Method | [1] |

| Standard Molar Enthalpy of Formation (gas phase, T = 298.15 K) | -547.3 ± 2.0 kJ·mol⁻¹ | Calculated from crystalline and sublimation data | [1] |

Thermal Decomposition Profile

Studies on the thermal decomposition of a related compound, the 1,3-dimethyl derivative of phenobarbital (B1680315), in the presence of a methylating agent, revealed the cleavage of the barbiturate (B1230296) ring.[2] The major decomposition products identified were N-methyl-2-phenylbutyramide, N,N-dimethyl-2-phenylbutyramide, and various malondiamide derivatives.[2] This suggests that the primary decomposition pathway for this compound likely involves the rupture of the heterocyclic ring.

Proposed Decomposition Mechanism

A definitive, experimentally verified decomposition mechanism for this compound has not been published. However, a plausible pathway can be postulated based on its structure, the known decomposition products of related compounds, and its electron ionization mass spectrum. The mass spectrum of this compound shows significant fragmentation, providing clues to the weakest bonds in the molecule.

The proposed mechanism likely initiates with the cleavage of the pyrimidine (B1678525) ring, which is the core structure of barbiturates. The presence of N-methyl groups is expected to influence the fragmentation pattern compared to unsubstituted barbituric acid. The decomposition is likely to proceed through a series of complex reactions including, but not limited to, isocyanate formation, decarboxylation, and subsequent fragmentation of the side chains, ultimately leading to the formation of stable gaseous products such as CO, CO₂, and NOx.

Experimental Protocols

To rigorously assess the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the associated mass losses.

Methodology:

-

A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed on a high-precision microbalance within a furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon to prevent oxidation).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots percentage mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates for distinct decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other phase transitions or exothermic/endothermic decomposition events.

Methodology:

-

A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram plots heat flow versus temperature, revealing endothermic events (like melting) and exothermic events (like decomposition).

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

The outlet of the TGA furnace is coupled to a gas analysis system, typically a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) Spectrometer.

-

As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.

-

The resulting data provides information on the chemical nature of the decomposition products at different temperatures, which is crucial for elucidating the decomposition mechanism.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a chemical compound like this compound.

Conclusion

The thermal stability of this compound is a critical parameter for its handling, storage, and application in various fields, including drug development and organic synthesis. While its behavior up to its melting point is reasonably well-characterized, a comprehensive understanding of its high-temperature decomposition is still an area requiring further investigation. The available data suggests that the decomposition of this compound proceeds via the cleavage of its heterocyclic ring, leading to the formation of various gaseous products. Future research employing coupled techniques such as TGA-MS and TGA-FTIR is necessary to fully elucidate the decomposition pathway and to quantify the kinetic parameters of this process. Such studies will provide a more complete picture of the thermal properties of this important molecule.

References

Tautomerism in N,N'-Dimethylbarbituric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-dimethylbarbituric acid, a derivative of barbituric acid, is a versatile molecule in synthetic and medicinal chemistry. Unlike its parent compound, the methylation of the nitrogen atoms at positions 1 and 3 precludes the possibility of lactam-lactim tautomerism. Consequently, the tautomeric landscape of N,N'-dimethylbarbituric acid is dominated by the keto-enol equilibrium involving the active methylene (B1212753) group at the C5 position. This technical guide provides a comprehensive overview of the tautomerism of N,N'-dimethylbarbituric acid, consolidating available data on its synthesis, structural characterization, and the analytical techniques employed to study its tautomeric forms. While quantitative experimental data on the keto-enol equilibrium in solution remains limited in the current literature, this guide establishes a framework for future investigations by detailing relevant experimental and computational protocols.

Introduction

Barbituric acid and its derivatives have long been a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities.[1] The biological and chemical properties of these compounds are intrinsically linked to their tautomeric forms. In N,N'-dimethylbarbituric acid (also known as 1,3-dimethylbarbituric acid), the substitution of methyl groups on the nitrogen atoms simplifies the tautomeric possibilities by blocking the lactam-lactim tautomerism that is characteristic of the parent molecule. This leaves the keto-enol tautomerism as the primary dynamic equilibrium, which can significantly influence the molecule's reactivity, polarity, and interaction with biological targets. Understanding and quantifying this equilibrium is therefore of paramount importance for its application in drug design and development.[2]

This guide will delve into the structural aspects of N,N'-dimethylbarbituric acid, present the synthetic routes for its preparation, and outline the experimental and computational methodologies that can be employed to elucidate the intricacies of its keto-enol tautomerism.

Tautomeric Forms of N,N'-Dimethylbarbituric Acid

The tautomerism in N,N'-dimethylbarbituric acid involves the interconversion between the diketo form and two possible enol forms. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and concentration.

dot

Caption: Keto-enol tautomerism in N,N'-dimethylbarbituric acid.

Synthesis of N,N'-Dimethylbarbituric Acid

Several synthetic methods for the preparation of N,N'-dimethylbarbituric acid have been reported. The most common approach involves the condensation of a malonic acid derivative with N,N'-dimethylurea.

Synthesis from Diethyl Malonate and N,N'-Dimethylurea

A widely used method involves the base-catalyzed condensation of diethyl malonate with N,N'-dimethylurea.[3]

Experimental Protocol:

-

In a reaction vessel, combine 1.2 moles of diethyl malonate and 1.1 moles of N,N'-dimethylurea.

-

Add a solution of n-butanol and toluene (B28343) (e.g., 1150 g) as the solvent.

-

Add 72 g of sodium ethoxide as a catalyst.

-

Heat the mixture to 100-120 °C with stirring and reflux for 9 hours.

-

After the reaction is complete, cool the mixture to allow for the precipitation of a solid.

-

Collect the solid by filtration.

-

Dissolve the solid in water and adjust the pH to 1-2 with hydrochloric acid to precipitate the crude product.

-

Collect the crude product by filtration.

-

Recrystallize the crude product to obtain pure N,N'-dimethylbarbituric acid.

Structural Characterization

Crystal Structure

The solid-state structure of N,N'-dimethylbarbituric acid has been determined by X-ray crystallography. The crystallographic data, available from the Cambridge Crystallographic Data Centre (CCDC), provides definitive evidence of the predominant tautomeric form in the crystalline state.[1]

Data Presentation: Crystallographic Data

| Parameter | Value |

| CCDC Number | 160901 |

| Empirical Formula | C6H8N2O3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

The crystal structure reveals that in the solid state, N,N'-dimethylbarbituric acid exists exclusively in the diketo form .

Spectroscopic Analysis of Tautomerism

Spectroscopic techniques are powerful tools for investigating tautomeric equilibria in solution.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for studying keto-enol tautomerism. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation and quantification of tautomers.

Experimental Protocol for NMR Analysis:

-

Prepare solutions of N,N'-dimethylbarbituric acid in a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, and D2O) at a known concentration.

-

Acquire 1H and 13C NMR spectra for each solution at a constant temperature.

-

Identify the characteristic signals for the keto and enol tautomers. For the keto form, a singlet for the C5 methylene protons (CH2) is expected. For the enol form, a signal for the vinylic proton (=CH) would be observed.

-

Integrate the signals corresponding to each tautomer in the 1H NMR spectrum.

-

Calculate the equilibrium constant (K_T = [enol]/[keto]) from the ratio of the integrals.

-

To study the thermodynamics of the equilibrium, acquire spectra at various temperatures and construct a van't Hoff plot (ln(K_T) vs. 1/T).

Data Presentation: Expected NMR Chemical Shifts

| Tautomer | Functional Group | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) |

| Diketo | C5-H2 | ~3.5 - 4.0 | ~40 - 50 |

| Enol | C5-H | ~5.0 - 6.0 | ~90 - 100 |

| Enol | C-OH | Variable (solvent dependent) | ~160 - 170 |

Caption: Workflow for computational analysis of tautomerism.

Conclusion and Future Outlook

N,N'-dimethylbarbituric acid presents a simplified yet important model for studying keto-enol tautomerism in the barbiturate (B1230296) family. The methylation of the nitrogen atoms effectively isolates this equilibrium for investigation. While the solid-state structure is confirmed to be the diketo form, a comprehensive understanding of its behavior in solution requires further experimental and computational investigation.

The protocols outlined in this guide provide a clear roadmap for researchers to quantitatively determine the tautomeric equilibrium constants and thermodynamic parameters in various solvents. Such data will be invaluable for predicting the reactivity and biological activity of N,N'-dimethylbarbituric acid and for the rational design of novel derivatives in drug development. Future work should focus on conducting systematic NMR and UV-Vis studies in a range of solvents, complemented by high-level computational analysis, to provide a complete picture of the tautomeric landscape of this important molecule.

References

Synthesis of 1,3-Dimethylbarbituric Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,3-dimethylbarbituric acid and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines detailed experimental protocols for key synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and visualizes essential workflows and biological pathways using Graphviz diagrams.

Core Synthesis of this compound

This compound serves as a crucial scaffold for the generation of a wide array of derivatives. Its synthesis is typically achieved through the condensation of 1,3-dimethylurea (B165225) with either malonic acid or a malonic ester.

Synthesis from 1,3-Dimethylurea and Malonic Acid

This method involves the reaction of 1,3-dimethylurea and malonic acid in the presence of acetic anhydride (B1165640).[1]

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 276 g (3.14 mol) of 1,3-dimethylurea and 376 g (3.62 mol) of malonic acid in 600 ml of glacial acetic acid at a temperature of 60-70°C.[1]

-

To the resulting solution, add 1250 ml of acetic anhydride.[1]

-

Gradually increase the temperature to 90°C and maintain stirring for 6 hours.[1]

-

Allow the reaction mixture to stand at room temperature overnight.[1]

-

Distill off the glacial acetic acid and acetic anhydride under reduced pressure.[1]

-

Pour the hot residue into 500 ml of ethanol (B145695) to induce crystallization.[1]

-

Collect the deposited crystals by filtration.[1]

-

Reflux the crystals in a mixture of 380 ml of concentrated hydrochloric acid and 400 ml of water for 2 hours.[1]

-

Cool the mixture with ice for 6 hours to allow for complete precipitation.[1]

-

Collect the crystals by filtration and wash with a small amount of ethanol to yield this compound.[1]

Synthesis from 1,3-Dimethylurea and Malonic Esters

An alternative route utilizes malonic esters, such as diethyl malonate or dimethyl malonate, in the presence of a strong base like sodium ethoxide.[2][3]

Experimental Protocol:

-

In a reaction vessel, add 1.2 mol of diethyl malonate and 1.1 mol of 1,3-dimethylurea to a solvent mixture of n-butanol and toluene (B28343) (1150 g).[2][3]

-

Heat the mixture to 100-120°C with stirring and reflux for 9 hours.[2][3]

-

After the reaction is complete, cool the mixture to allow for the precipitation of a solid.[2][3]

-

Collect the solid by filtration and dissolve it in water.[2][3]

-

Adjust the pH of the solution to 1-2 with hydrochloric acid to precipitate the crude product.[2][3]

-

Collect the crude product by filtration and recrystallize to obtain pure this compound.[2][3]

Quantitative Data for Core Synthesis:

| Method | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Malonic Acid | 1,3-Dimethylurea, Malonic Acid | Acetic Anhydride, HCl | Glacial Acetic Acid, Ethanol, Water | 90 | 6 | Not specified | [1] |

| Diethyl Malonate | 1,3-Dimethylurea, Diethyl Malonate | Sodium Ethoxide | n-Butanol, Toluene | 100-120 | 9 | 75 | [2][3] |

| Dimethyl Malonate | 1,3-Dimethylurea, Dimethyl Malonate | Sodium Ethoxide | n-Butanol, Toluene | 100-120 | 10 | 75 | [2][3] |

Synthesis of this compound Derivatives via Knoevenagel Condensation

The active methylene (B1212753) group at the C-5 position of this compound makes it an ideal substrate for Knoevenagel condensation with various aldehydes. This reaction is a cornerstone for creating a diverse library of 5-substituted derivatives.

General Experimental Workflow:

Caption: General workflow for Knoevenagel condensation.

Experimental Protocol (Example with Aromatic Aldehydes):

-

In a round-bottom flask, dissolve 1 mmol of this compound and 1 mmol of the desired aromatic aldehyde in a suitable solvent such as ethanol.

-

Add a catalytic amount of a weak acid or base (e.g., a few drops of acetic acid or piperidine).

-

Stir the reaction mixture at room temperature or reflux for a period ranging from 1 to 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.

-

Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol) to remove unreacted starting materials.

-

Further purify the product by recrystallization from an appropriate solvent to obtain the pure 5-aryl-1,3-dimethylbarbituric acid derivative.

Biological Activities and Signaling Pathways

Derivatives of this compound have shown promise as inhibitors of various enzymes, including urease and poly(ADP-ribose) polymerase 1 (PARP1).

Urease Inhibition

Certain this compound derivatives have been identified as potent urease inhibitors, which is a therapeutic target for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori.

Quantitative Data for Urease Inhibition:

| Compound | IC₅₀ (µM) | Reference |

| Derivative (IIIj) | 15.22 ± 0.49 | [4] |

| Derivative (IIIg) | 16.05 ± 0.16 | [4] |

| Derivative (IIIa) | 16.29 ± 0.73 | [4] |

| Derivative (IIIb) | 21.17 ± 0.21 | [4] |

| Thiourea (Standard) | 22.80 ± 2.20 | [4] |

| Derivative 7h | 0.61 ± 0.06 | [5] |

| Derivative 7m | 0.86 ± 0.11 | [5] |

| Hydroxyurea (Standard) | 100 ± 0.15 | [5] |

Urease Catalytic and Inhibition Pathway:

Caption: Urease inhibition by this compound derivatives.

PARP1 Inhibition

Several this compound derivatives have demonstrated potent inhibitory activity against PARP1, an enzyme crucial for DNA repair. PARP inhibitors are a clinically important class of anti-cancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This is based on the principle of synthetic lethality.

Quantitative Data for PARP1 Inhibition:

| Compound | IC₅₀ (nM) | Reference |

| 5c | 30.51 | [6] |

| 7b | 41.60 | [6] |

| 7d | 41.53 | [6] |

| 7e | 36.33 | [6] |

| 12a | 45.40 | [6] |

| 12c | 50.62 | [6] |

| Olaparib (Standard) | 43.59 | [6] |

PARP1 Inhibition and Synthetic Lethality Pathway:

Caption: Synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery and development. The synthetic routes are well-established, with the Knoevenagel condensation providing a robust method for generating diverse chemical entities. The demonstrated biological activities, particularly as urease and PARP1 inhibitors, highlight the therapeutic potential of this scaffold. Further exploration of structure-activity relationships and optimization of lead compounds are warranted to fully exploit the pharmacological promise of this chemical class.

References

- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]

- 4. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Electrochemical Properties of 1,3-Dimethylbarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the electrochemical properties of 1,3-Dimethylbarbituric acid. The document summarizes key findings from published research, details relevant experimental methodologies, and visualizes complex electrochemical pathways. While direct electrochemical studies on this compound are limited, its significant role as a nucleophile in electrochemical reactions is well-documented and will be a central focus of this guide.

Core Electrochemical Behavior

The most prominent electrochemical pathway involving this compound is the ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism . This mechanism is frequently observed in the presence of electrochemically oxidizable compounds such as catechols and other phenolic compounds.

The ECEC Mechanism

The ECEC mechanism involving this compound typically proceeds as follows:

-

Initial Electrochemical Step (E): An electroactive species (e.g., catechol) is oxidized at the electrode surface to form a reactive intermediate (e.g., an o-benzoquinone).

-

First Chemical Step (C): this compound, acting as a nucleophile, attacks the electrochemically generated intermediate in a Michael addition reaction.

-

Second Electrochemical Step (E): The product of the Michael addition is subsequently oxidized at the electrode surface.

-

Second Chemical Step (C): This is often an intramolecular reaction, such as cyclization, leading to the final stable product.

This pathway has been utilized for the electrosynthesis of various heterocyclic compounds.

Quantitative Electrochemical Data

Quantitative data on the intrinsic electrochemical properties of this compound is scarce. The following table summarizes representative data from studies where it was used as a nucleophile in the electrochemical oxidation of catechol.

| Parameter | Value | Conditions | Source |

| Reactant | Catechol in the presence of this compound | [1] | |

| Electrode | Graphite Anode | Aqueous solution with sodium acetate | [1] |

| Mechanism | ECEC (Electrochemical-Chemical-Electrochemical-Chemical) | Michael addition of this compound to the anodically formed benzoquinone | [1][2] |

| Note | This compound itself showed no activity towards the nickel hydroxide (B78521) electrode in the absence of catechol under the same experimental conditions. | [3] |

Experimental Protocols

The following sections detail generalized experimental protocols for investigating the electrochemical behavior of compounds in the presence of this compound, primarily using cyclic voltammetry.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical technique used to study the redox properties of chemical species.[4][5]

Objective: To investigate the electrochemical oxidation of an electroactive species (e.g., catechol) in the presence of this compound and to characterize the ECEC reaction mechanism.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Electrolyte solution (e.g., 0.1 M phosphate (B84403) buffer solution of a specific pH)

-

This compound

-

Electroactive species of interest (e.g., catechol)

-

Inert gas (e.g., Nitrogen or Argon) for deoxygenation

Procedure:

-

Electrode Preparation:

-

Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and sonicate for a few minutes to remove any adhered alumina particles.

-

Dry the electrode under a stream of inert gas.

-

-

Solution Preparation:

-

Prepare the electrolyte solution of the desired pH.

-

Prepare stock solutions of the electroactive species and this compound in the electrolyte solution.

-

For the experiment, prepare a solution containing the desired concentrations of the electroactive species and this compound in the electrolyte.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared solution.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment:

-

Initial Potential (Ei)

-

Switching Potential (Es)

-

Final Potential (Ef)

-

Scan Rate (ν) (e.g., 100 mV/s)

-

-

Run the cyclic voltammogram.

-

Record cyclic voltammograms at various scan rates to investigate the kinetics of the reaction.

-

To study the effect of pH, repeat the experiment using electrolyte solutions of different pH values.[9]

-

Visualizations

The following diagrams illustrate the key electrochemical mechanism and a typical experimental workflow.

Caption: The ECEC (Electrochemical-Chemical-Electrochemical) mechanism involving this compound.

Caption: A generalized workflow for a cyclic voltammetry experiment.

References